GPR120-IN-1
Overview
Description
Esoxybutynin chloride is a synthetic tertiary amine antimuscarinic agent primarily used to treat overactive bladder syndrome. It works by inhibiting the muscarinic action of acetylcholine on smooth muscle, thereby relaxing the bladder and preventing the urge to void . This compound is widely considered a first-line therapy for overactive bladder due to its well-studied side effect profile, broad applicability, and continued efficacy over long periods .
Mechanism of Action
Target of Action
The primary target of GPR120-IN-1 is the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4) . GPR120 is predominantly expressed in the intestines, adipose tissue, and certain immune cells . It plays a critical role in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .
Mode of Action
Upon ligand binding, GPR120 recruits β-arrestin-2, leading to the internalization of the receptor/regulatory protein complex . The internalized β-arrestin-2 binds to TAB1 and inhibits its binding to TAK1, which results in the inhibition of its activity . This interaction between this compound and its target GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway .
Biochemical Pathways
The activation of GPR120 by this compound influences several biochemical pathways. It enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity . Additionally, it regulates inflammation in immune cells, such as macrophages, shifting these cells from a pro-inflammatory state to an anti-inflammatory state . This modulation of insulin sensitivity and inflammation is particularly relevant in the context of obesity and type 2 diabetes, where chronic inflammation is a key pathological feature .
Pharmacokinetics
The therapeutic potential of gpr120 agonists, including this compound, has been recognized
Result of Action
The activation of GPR120 by this compound has several molecular and cellular effects. It reduces energy efficiency and the expression of inflammatory genes in the hypothalamus . It also alleviates epileptic activity, reduces neuronal death after status epilepticus (SE), and downregulates the expression of IL-1β, IL-6, IL-18, and pyrin domain-containing protein 3 (NLRP3) inflammasome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the consumption of large amounts of dietary fats can contribute to the development of obesity and metabolic disorders . The activation of GPR120 and GPR40 in the hypothalamus results in better metabolic outcomes than the isolated activation of either receptor alone
Biochemical Analysis
Biochemical Properties
GPR120-IN-1 is associated with GPR120, a receptor that plays a crucial role in mediating the beneficial effects of free fatty acids . GPR120 is a receptor for unsaturated long-chain FFAs . It is involved in the regulation of adipogenesis, inflammation, glucose uptake, and insulin resistance .
Cellular Effects
This compound, through its interaction with GPR120, has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . GPR120 is primarily present in microglia, whereas GPR40 is expressed in neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GPR120. GPR120 could couple to several transducers (Gq, Gi, Gs, and β-arrestins) to mediate different downstream signalings . GPR120-Gq/11 binding stimulates PI3K/Akt/GLUT4 signaling pathways and leads to the translocation of GLUT4 to the plasma membrane, thereby enhancing glucose intake .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. For instance, GPR120 was increased in both the hippocampus and cortex in the KA-induced model with temporal lobe epilepsy (TLE), and both were most highly expressed at 7 days after KA injection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with the PPARγ agonist rosiglitazone (a thiazolidinedione, TZD) in combination with the GPR120 agonist compound A synergistically improves glucose tolerance and insulin sensitivity .
Metabolic Pathways
This compound is involved in several metabolic pathways. GPR120 is a sensor for long-chain fatty acids including omega-3 polyunsaturated fatty acids (n-3 PUFAs) known for beneficial effects on inflammation, metabolism, and mood .
Transport and Distribution
This compound is transported and distributed within cells and tissues. GPR120 is enriched in murine and human microglia .
Subcellular Localization
The subcellular localization of this compound is associated with its interaction with GPR120. GPR120 is a membrane protein and is primarily present in microglia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esoxybutynin chloride involves several steps, starting with the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate . This intermediate is then esterified with 4-(diethylamino)-2-butynyl chloride under specific reaction conditions to yield esoxybutynin chloride . The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of esoxybutynin chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards . The production process is optimized for high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Esoxybutynin chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert esoxybutynin chloride to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Esoxybutynin chloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antimuscarinic agents.
Biology: Investigated for its effects on smooth muscle cells and neurotransmitter pathways.
Industry: Utilized in the development of transdermal delivery systems and extended-release formulations.
Comparison with Similar Compounds
Similar Compounds
Tolterodine: Another antimuscarinic agent used to treat overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to esoxybutynin chloride.
Solifenacin: Also used for overactive bladder but has a different side effect profile.
Uniqueness
Esoxybutynin chloride is unique in its well-studied side effect profile and broad applicability. It is often preferred over other antimuscarinic agents due to its efficacy and safety in long-term use .
Biological Activity
GPR120-IN-1 is a compound that targets the G protein-coupled receptor GPR120 (also known as FFAR4), which is primarily responsive to long-chain polyunsaturated fatty acids, particularly omega-3 fatty acids. This receptor plays a critical role in various biological processes, including inflammation, metabolic regulation, and insulin sensitivity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic disorders, and potential therapeutic applications.
This compound operates through several key pathways:
- G Protein Coupling : GPR120 is coupled to the Gαq/11 family of proteins, which activates phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways such as mitogen-activated protein kinases (MAPK) .
- Incretin Secretion : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells in the intestines. GLP-1 is crucial for insulin secretion and glucose homeostasis .
- Anti-inflammatory Effects : GPR120 activation has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages. This is particularly relevant in conditions such as obesity and type 2 diabetes mellitus (T2DM) .
1. Metabolic Regulation
This compound has been associated with various metabolic benefits:
- Insulin Sensitivity : Studies indicate that GPR120 activation enhances insulin sensitivity in adipose tissue and reduces insulin resistance, which is crucial for managing T2DM .
- Lipid Metabolism : The receptor plays a role in regulating lipid metabolism by promoting adipogenesis and maintaining a balance between adipose and liver tissues .
2. Anti-Cancer Properties
Recent research suggests that GPR120 may have potential anti-cancer effects, particularly in prostate cancer:
- Tumor Growth Inhibition : In animal models, dietary omega-3 fatty acids have been shown to reduce tumor growth in GPR120-expressing tissues. In contrast, this effect was absent in GPR120 knockout models, indicating the receptor's essential role in mediating these effects .
Case Study 1: Prostate Cancer
In a study involving mice with MycCap prostate cancer allografts, it was found that dietary omega-3 fatty acids significantly decreased tumor volume in wild-type mice but had no effect in GPR120 knockout mice. The results suggest that host GPR120 is pivotal for the anti-cancer effects of omega-3 fatty acids .
Case Study 2: Obesity and Insulin Resistance
A study examined the effects of GPR120 agonists on glucose tolerance in diet-induced obese mice. The administration of this compound led to improved glucose tolerance and enhanced insulin sensitivity compared to controls, underscoring its potential as a therapeutic agent for metabolic disorders .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVPELCYCESAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of GPR120 activation in the context of metabolic disorders?
A1: GPR120, primarily found in the gastrointestinal tract, plays a crucial role in nutrient sensing and energy homeostasis. [] Research suggests that its activation can stimulate the release of incretins like GLP-1. [] GLP-1 is known to increase insulin secretion and suppress appetite, making GPR120 a potential target for developing therapies for type 2 diabetes and obesity. []
Q2: Can you elaborate on the mechanism by which certain compounds activate GPR120 and their downstream effects?
A2: Compounds like teadenol A, a polyphenol found in fermented tea, can act as ligands for GPR120. [] Upon binding, they initiate a signaling cascade that leads to the phosphorylation of Erk1/2 and an increase in intracellular Ca2+ concentration. [] This activation ultimately results in enhanced GLP-1 secretion from intestinal endocrine cells like STC-1 cells. []
Q3: How do variations in the structure of GPR120 agonists impact their activity?
A3: Studies on porcine GPR120 (pGPR120) have shown that different spliced variants of the receptor exhibit varying responses to agonists. [] For instance, while the wild-type pGPR120 is activated by both the synthetic agonist TUG-891 and polyunsaturated fatty acids (PUFAs), a specific 310-amino acid isoform does not show significant activation. [] This highlights the importance of understanding the structural nuances of both the receptor and the agonist for achieving desired therapeutic outcomes.
Q4: What are the implications of oxidative stress on GPR120 signaling and how can this be modulated?
A4: Research indicates that oxidative stress, often elevated in conditions like myocardial infarction, can negatively impact connexin43, a protein involved in cell signaling. [] Interestingly, icosapent ethyl, a purified eicosapentaenoic acid, has been shown to attenuate these effects by increasing GPR120 expression and subsequently enhancing connexin43 phosphorylation via a GPR120-dependent antioxidant pathway. [] This suggests that targeting GPR120 could offer protective benefits in conditions associated with oxidative stress.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.